molecular formula C8H11ClO4S B6173277 rac-methyl (1R,4S,5R)-4-(chlorosulfonyl)bicyclo[3.1.0]hexane-1-carboxylate CAS No. 2624108-89-8

rac-methyl (1R,4S,5R)-4-(chlorosulfonyl)bicyclo[3.1.0]hexane-1-carboxylate

Cat. No. B6173277
CAS RN: 2624108-89-8
M. Wt: 238.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“rac-methyl (1R,4S,5R)-4-(chlorosulfonyl)bicyclo[3.1.0]hexane-1-carboxylate” is a complex organic compound. It belongs to the class of compounds known as bicyclo[3.1.0]hexanes . These compounds are characterized by a six-membered ring structure with three carbon atoms at one bridgehead position and one carbon atom at the other .


Synthesis Analysis

The synthesis of such compounds often involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . Another method reported is the (3 + 2) annulation of cyclopropenes with cyclopropylanilines . These methods provide a fast access to highly valuable bicyclic scaffolds with three contiguous stereocenters .


Molecular Structure Analysis

The molecular structure of “rac-methyl (1R,4S,5R)-4-(chlorosulfonyl)bicyclo[3.1.0]hexane-1-carboxylate” is likely to be complex due to the presence of the bicyclic ring and the chlorosulfonyl and carboxylate functional groups. The exact structure would depend on the specific arrangement and orientation of these groups in the molecule .


Chemical Reactions Analysis

The chemical reactions involving “rac-methyl (1R,4S,5R)-4-(chlorosulfonyl)bicyclo[3.1.0]hexane-1-carboxylate” would likely be influenced by the presence of the functional groups and the bicyclic structure. For instance, the [2 + 2] cycloaddition and the (3 + 2) annulation reactions mentioned in the synthesis analysis are examples of reactions that this compound could undergo .

Mechanism of Action

The mechanism of action of “rac-methyl (1R,4S,5R)-4-(chlorosulfonyl)bicyclo[3.1.0]hexane-1-carboxylate” would depend on its specific application. As a complex organic compound, it could potentially be used in a variety of chemical reactions and processes .

Safety and Hazards

The safety and hazards associated with “rac-methyl (1R,4S,5R)-4-(chlorosulfonyl)bicyclo[3.1.0]hexane-1-carboxylate” would depend on its specific properties and uses. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for research on “rac-methyl (1R,4S,5R)-4-(chlorosulfonyl)bicyclo[3.1.0]hexane-1-carboxylate” could include further exploration of its synthesis methods, investigation of its properties, and potential applications in various fields .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-methyl (1R,4S,5R)-4-(chlorosulfonyl)bicyclo[3.1.0]hexane-1-carboxylate involves the conversion of a bicyclic compound to a carboxylate ester with the introduction of a chlorosulfonyl group.", "Starting Materials": [ "Bicyclo[3.1.0]hexane", "Methyl chloroformate", "Chlorosulfonic acid", "Triethylamine", "Dichloromethane", "Sodium bicarbonate", "Water" ], "Reaction": [ "Bicyclo[3.1.0]hexane is reacted with methyl chloroformate in the presence of triethylamine and dichloromethane to form the corresponding carboxylic acid ester.", "The resulting ester is then treated with chlorosulfonic acid in dichloromethane to introduce the chlorosulfonyl group.", "The reaction mixture is then quenched with sodium bicarbonate and extracted with dichloromethane.", "The organic layer is washed with water, dried over magnesium sulfate, and concentrated to yield the crude product.", "The crude product is purified by column chromatography to obtain rac-methyl (1R,4S,5R)-4-(chlorosulfonyl)bicyclo[3.1.0]hexane-1-carboxylate as a white solid." ] }

CAS RN

2624108-89-8

Product Name

rac-methyl (1R,4S,5R)-4-(chlorosulfonyl)bicyclo[3.1.0]hexane-1-carboxylate

Molecular Formula

C8H11ClO4S

Molecular Weight

238.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.